

2-Fluoro-1,4-dimethylbenzene CAS number

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Compound of Interest

Compound Name: 2-Fluoro-1,4-dimethylbenzene

Cat. No.: B1337617

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Physicochemical and Spectroscopic Data

The properties of **2-Fluoro-1,4-dimethylbenzene** make it a versatile intermediate in synthetic chemistry. Its identity and purity are typically confirmed through a combination of physical constant measurements and spectroscopic analysis.

Physical and Chemical Properties

The following table summarizes the key physical and chemical identifiers for **2-Fluoro-1,4-dimethylbenzene**.

Property	Value	Source(s)
CAS Number	696-01-5	[1][2][3]
Molecular Formula	C ₈ H ₉ F	[1][2]
Molecular Weight	124.15 g/mol	[1]
IUPAC Name	2-Fluoro-1,4-dimethylbenzene	-
Synonyms	2-Fluoro-p-xylene	[4]
Appearance	Chemical liquid	[4]
Boiling Point	137-138 °C	[4]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of **2-Fluoro-1,4-dimethylbenzene**. The following data are characteristic of its molecular structure.

Spectroscopy	Characteristic Features
^1H NMR	Aromatic protons will exhibit splitting due to coupling with the fluorine atom. Typical coupling constants are: $^3\text{J}(\text{F-H})$ ortho: 7-11 Hz, $^4\text{J}(\text{F-H})$ meta: 4-8 Hz.[1] Two distinct singlets (or narrowly split doublets) are expected for the two methyl groups.
^{13}C NMR	The carbon atom bonded to fluorine will appear as a doublet with a large $^1\text{J}(\text{C-F})$ coupling constant. Other aromatic carbons will show smaller C-F coupling constants.
^{19}F NMR	A single resonance is expected, with its chemical shift influenced by the electron-donating methyl groups.[1]
Mass Spec (MS)	The molecular ion peak (M^+) is expected at $m/z = 124$.
Infrared (IR)	Absorptions characteristic of C-H stretching in aromatic and methyl groups, C=C stretching in the aromatic ring (around 1600 cm^{-1}), and a strong C-F stretching band.

Synthesis Protocol: The Balz-Schiemann Reaction

A common and effective method for the synthesis of **2-Fluoro-1,4-dimethylbenzene** is the Balz-Schiemann reaction. This process involves the diazotization of an aniline derivative followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Experimental Protocol

The synthesis starts from 2,5-dimethylaniline.[4]

Reagents and Equipment:

- 2,5-dimethylaniline
- 40% Fluoroboric acid (HBF₄)
- Sodium nitrite (NaNO₂)
- Methanol, Ether
- Anhydrous calcium chloride
- Ice bath, beakers, stirring apparatus, filtration funnel, distillation setup

Step-by-step Procedure:[4]

- Diazotization:
 - In a suitable vessel, add 400g of 40% fluoroboric acid to 50ml of water.
 - Cool the mixture in an ice bath to approximately 0 °C.
 - While maintaining the temperature and stirring, slowly add 72.5g of 2,5-dimethylaniline.
 - Prepare a solution of 40g sodium nitrite in 120ml of ice water. Slowly add this nitrite solution to the reaction mixture to form the diazonium tetrafluoroborate salt precipitate.
- Isolation of the Diazonium Salt:
 - Allow the mixture to stand, then collect the precipitate by filtration.
 - Wash the salt sequentially with a small amount of a 1:1 methanol-ether solution and then with ether.
- Thermal Decomposition:
 - Carefully drain the washed salt. The decomposition can proceed at room temperature (not exceeding 30 °C).

- Purification:
 - The decomposition products are subjected to steam distillation.
 - Separate the organic (oil) layer from the distillate.
 - Dry the organic layer using anhydrous calcium chloride.
 - Perform fractional distillation, collecting the fraction at 145-147 °C to yield the final product, **2-fluoro-1,4-dimethylbenzene**.^[4]

Synthesis Workflow Diagram

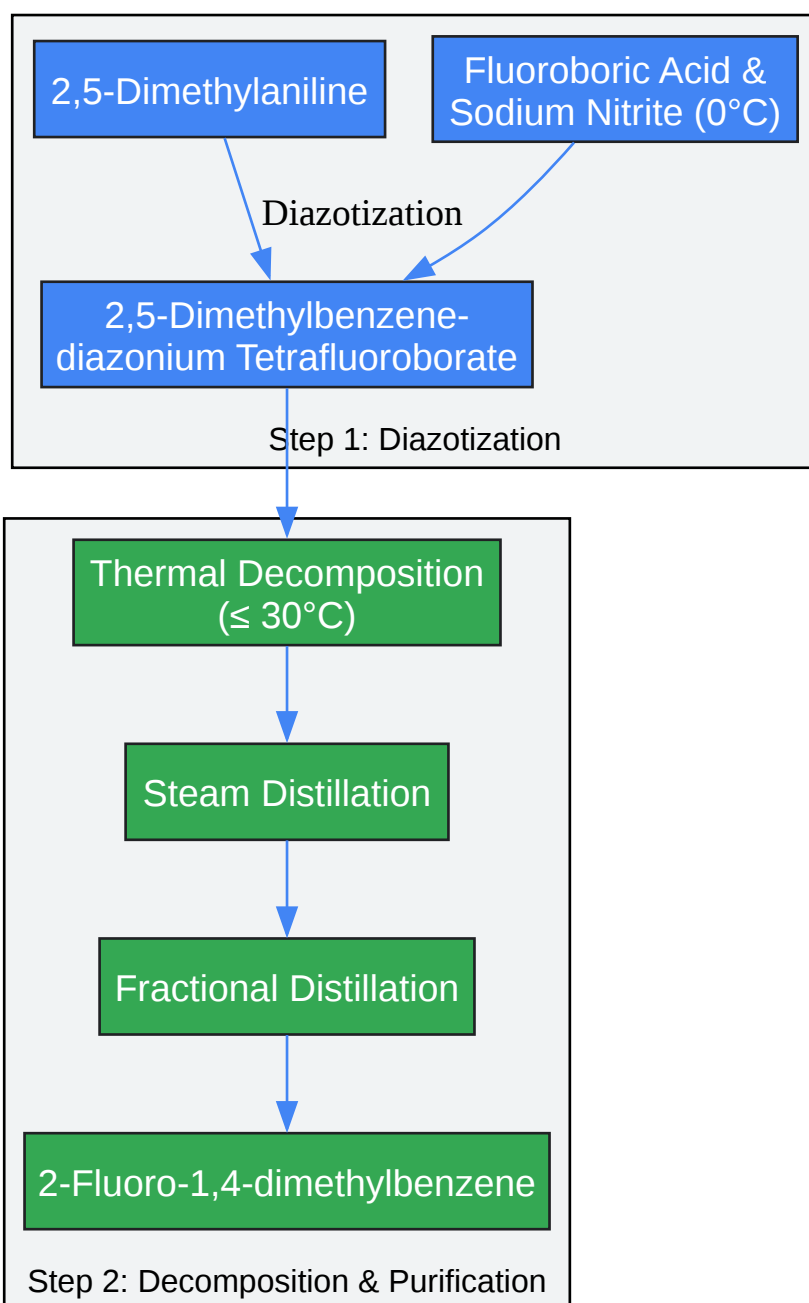


Figure 1: Balz-Schiemann Synthesis Workflow

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Figure 1: Balz-Schiemann Synthesis Workflow

Applications in Drug Development

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[5][6] **2-Fluoro-1,4-dimethylbenzene** serves

as a valuable building block for synthesizing more complex drug candidates.^[1]

The presence of the fluorine atom can significantly alter a molecule's:

- **Metabolic Stability:** The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes like Cytochrome P450. This can increase the half-life of a drug.
- **Lipophilicity:** Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.^[7]
- **Binding Affinity:** The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, potentially increasing the drug's potency and selectivity.^[1]
^[7]
- **pKa Modification:** Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH.

Logical Pathway of Fluorine's Impact

The following diagram illustrates the strategic advantages of incorporating fluorine, and by extension, using building blocks like **2-Fluoro-1,4-dimethylbenzene**, in the drug discovery process.

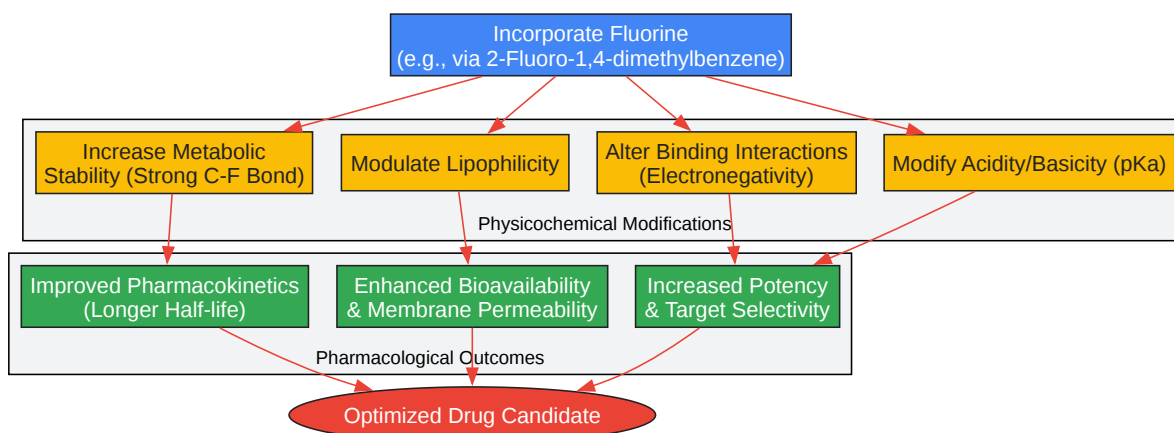


Figure 2: Role of Fluorination in Drug Discovery

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Figure 2: Role of Fluorination in Drug Discovery

Safety and Handling

Proper handling of **2-Fluoro-1,4-dimethylbenzene** is essential. It should be treated as a flammable and potentially hazardous chemical. The safety data for its parent compound, p-xylene, provides a strong basis for handling protocols.^{[8][9][10]}

Aspect	Recommendation
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[11] Use in a well-ventilated area or under a chemical fume hood.
Fire Safety	Flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[12] Use explosion-proof equipment. Suitable extinguishing agents include dry chemical, CO ₂ , or foam.[10]
First Aid: Eyes	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10][11]
First Aid: Skin	Remove contaminated clothing. Wash skin thoroughly with soap and water.[11][12]
First Aid: Inhalation	Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[11][12]
First Aid: Ingestion	Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][11]
Storage	Keep container tightly sealed in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[11] Recommended storage temperature is 2-8°C for long-term stability.[11]

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